molecular formula C18H12N2O2S B2933822 N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide CAS No. 908552-09-0

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide

Cat. No.: B2933822
CAS No.: 908552-09-0
M. Wt: 320.37
InChI Key: PYJHBVDCSQMHOW-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is a benzamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a 3-phenoxybenzamide moiety. Its molecular formula is C12H8N2OS (MW: 228.27 g/mol), with a logP of 2.18, indicating moderate lipophilicity . The compound’s structure combines electron-withdrawing (cyano) and electron-donating (phenoxy) groups, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c19-12-14-9-10-23-18(14)20-17(21)13-5-4-8-16(11-13)22-15-6-2-1-3-7-15/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHBVDCSQMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents/Features Biological Relevance
This compound C12H8N2OS 228.27 2.18 3-phenoxybenzamide, 3-cyanothiophene Potential kinase/EHD4 inhibitor
N-(3-cyanothiophen-2-yl)-3-fluorobenzamide C12H7FN2OS 246.26 2.65 3-fluorobenzamide, 3-cyanothiophene Unknown (structural analog)
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) C17H13N2O2S 317.36 3.12 3-phenoxybenzamide, 4-methylthiazole EHD4 inhibitor
N-(3-acetyl-2-thienyl)-2-bromoacetamide C8H7BrN2O2S 283.12 1.94 Acetylthiophene, bromoacetamide Synthetic intermediate
Flutolanil C17H16F3NO2 323.31 4.50 Trifluoromethylbenzamide, isopropoxyphenyl Pesticide (fungicide)

Key Observations :

  • Substituent Effects: The 3-phenoxy group in the target compound enhances lipophilicity compared to the fluorinated analog (logP 2.18 vs. 2.65) . However, MS8’s thiazole ring further increases logP (3.12), suggesting improved membrane permeability .

Spectroscopic and Analytical Characterization

  • Target Compound: Expected ¹H NMR signals include aromatic protons (δ 7.0–8.0 ppm) for phenoxy and thiophene groups, with a cyano stretch at ~2200 cm⁻¹ in IR .
  • Fluorinated Analog : Distinct ¹⁹F NMR signal near δ -110 ppm and altered aromatic splitting patterns due to fluorine’s electron-withdrawing effect .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_2\text{S}

This compound features a thiophene ring, a cyanide group, and a phenoxybenzamide moiety, which are critical for its biological interactions.

This compound exhibits various biological activities through specific mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against a range of microbial species. Its mechanism involves disrupting cell membrane integrity and inhibiting vital cellular processes, leading to cell death.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism, thereby reducing their activity and effectiveness.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity : The compound was evaluated using the ABTS assay, showing significant antioxidant properties that could contribute to its protective effects against oxidative stress in cells .
  • Microbial Testing : In vitro tests demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .

Case Studies

A notable case study involving this compound highlighted its potential in cancer therapy. In this study, the compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The study concluded that further investigation into its therapeutic index and safety profile is warranted .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was performed:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
N-(3-Cyanothiophen-2-yl)-3-PBAModerateHighEnzyme inhibition, membrane disruption
2-(1-Methyl-1H-pyrazol-4-yl)morpholineLowModerateCell cycle arrest
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amineHighHighDNA replication inhibition

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